molecular formula C21H23N3O4S B2761463 3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1358592-50-3

3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2761463
CAS No.: 1358592-50-3
M. Wt: 413.49
InChI Key: NVIZSTMUCZUDTR-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of a methoxyphenyl group and a tosyl group in its structure adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    N-acylation: Starting with 1-amino-4-methoxycyclohexane-1-carbonitrile and 2,5-dimethylphenylacetyl chloride, the compound undergoes N-acylation.

    Cyano hydrolysis: The nitrile group is hydrolyzed to form the corresponding amide.

    Esterification: The amide is then esterified to form an ester intermediate.

    Intramolecular cyclization: The ester undergoes intramolecular cyclization to form the spirocyclic structure.

    O-acylation: Finally, the compound is O-acylated with ethyl chloroformate to yield the target compound.

Industrial production methods often involve optimizing these steps to improve yield and reduce costs, such as using catalytic hydrogenation and oxidation reactions under mild conditions .

Chemical Reactions Analysis

3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Scientific Research Applications

3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(3-methoxyphenyl)-8-(4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be compared with other similar spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

3-(3-methoxyphenyl)-8-(4-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-15-6-8-18(9-7-15)29(26,27)24-12-10-21(11-13-24)22-19(20(25)23-21)16-4-3-5-17(14-16)28-2/h3-9,14H,10-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZSTMUCZUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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